1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol
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Overview
Description
1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H23NO It is a cycloheptanol derivative with an amino group and a methyl group attached to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Reduction: Formation of cycloheptanol or cycloheptylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol: A similar compound with a cyclopentane ring.
Uniqueness
1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,9-12)11(13)7-5-3-4-6-8-11/h13H,3-9,12H2,1-2H3 |
InChI Key |
DCNLVQDNGOKBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CCCCCC1)O |
Origin of Product |
United States |
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